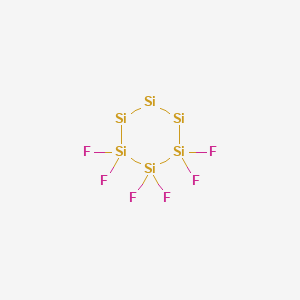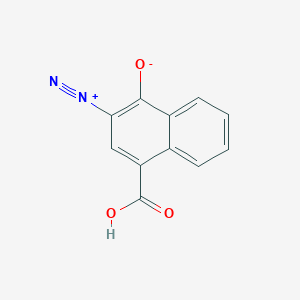
Suberogorgin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suberogorgin is a naturally occurring terpenoid compound, which belongs to the class of secondary metabolites
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of suberogorgin can be achieved through microbial and corallic acid technology. This method involves the use of microorganisms to produce this compound, addressing the challenges of asymmetric synthesis and cumbersome steps associated with traditional methods . The reaction conditions typically involve controlled fermentation processes, where specific strains of microorganisms are cultured under optimal conditions to produce the desired compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with ongoing research focused on optimizing microbial synthesis methods. The use of bioreactors and advanced fermentation techniques holds promise for large-scale production, making this compound more accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Suberogorgin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound, which interact with various reagents under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or ammonia, which replace specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Applications De Recherche Scientifique
Suberogorgin has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a model compound for studying terpenoid biosynthesis and reaction mechanisms. In biology, this compound is investigated for its potential as an antimicrobial and anticancer agent, with studies showing promising results in inhibiting the growth of certain cancer cells .
In medicine, this compound’s bioactive properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer. Additionally, its potential as a natural product for use in cosmetics and personal care products is being explored, owing to its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of suberogorgin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
Comparaison Avec Des Composés Similaires
Suberogorgin is unique among terpenoids due to its specific structural features and bioactive properties. Similar compounds include other terpenoids such as paclitaxel, artemisinin, and menthol, which also exhibit significant biological activities . this compound’s distinct molecular structure and mode of action set it apart, making it a valuable compound for further research and development.
List of Similar Compounds
- Paclitaxel
- Artemisinin
- Menthol
- Citral
- Camphor
Conclusion
This compound is a fascinating compound with diverse applications in scientific research, medicine, and industry. Its unique chemical properties and bioactive potential make it a valuable subject for ongoing studies, with the promise of new discoveries and innovations in various fields.
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(5S,8S,9R)-2,5,9-trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid |
InChI |
InChI=1S/C15H20O3/c1-8-6-12(16)15-9(2)10(13(17)18)7-14(15,3)5-4-11(8)15/h7-9,11H,4-6H2,1-3H3,(H,17,18)/t8-,9?,11+,14+,15?/m1/s1 |
Clé InChI |
LFKSRWRSZVCLFJ-FGEJMIOVSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)C23[C@H]1CC[C@]2(C=C(C3C)C(=O)O)C |
SMILES canonique |
CC1CC(=O)C23C1CCC2(C=C(C3C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
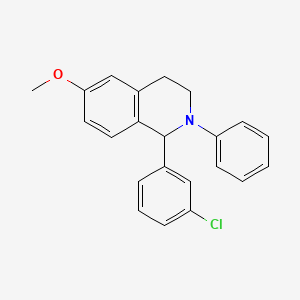

![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
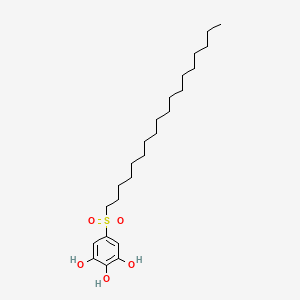
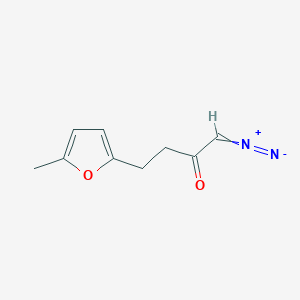
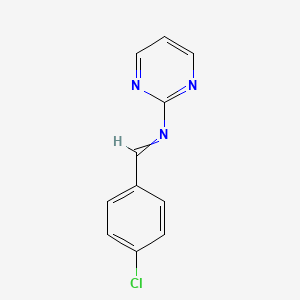


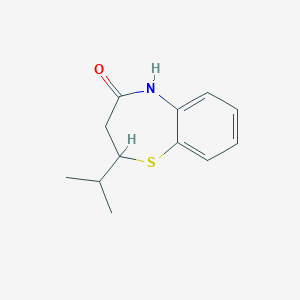
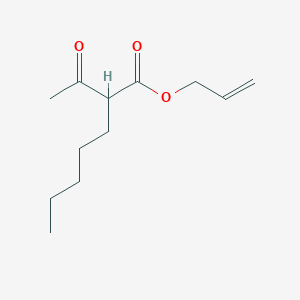
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)
